2-Chloro-4-[2-(methylsulfanyl)phenyl]benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-4-[2-(methylsulfanyl)phenyl]benzonitrile is an organic compound with the molecular formula C14H10ClNS. It is a derivative of benzonitrile, featuring a chloro group and a methylsulfanyl group attached to a phenyl ring. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-[2-(methylsulfanyl)phenyl]benzonitrile typically involves nucleophilic aromatic substitution reactions. One common method is the reaction of 2-chloro-4-nitrobenzonitrile with a methylsulfanyl-substituted phenyl compound under basic conditions. The reaction proceeds through the formation of a Meisenheimer complex, followed by elimination of the nitro group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-[2-(methylsulfanyl)phenyl]benzonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles under appropriate conditions.
Oxidation: The methylsulfanyl group can be oxidized to a sulfone or sulfoxide.
Reduction: The nitrile group can be reduced to an amine.
Common Reagents and Conditions
Nucleophilic Substitution: Strong bases such as sodium hydroxide or potassium tert-butoxide.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Major Products Formed
Nucleophilic Substitution: Substituted benzonitriles.
Oxidation: Sulfones or sulfoxides.
Reduction: Amines.
Scientific Research Applications
2-Chloro-4-[2-(methylsulfanyl)phenyl]benzonitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the study of reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-4-[2-(methylsulfanyl)phenyl]benzonitrile involves its interaction with specific molecular targets. The chloro and methylsulfanyl groups can participate in various binding interactions, influencing the compound’s reactivity and biological activity. The nitrile group can also play a role in its mechanism of action by forming hydrogen bonds or participating in nucleophilic attacks .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-(methylsulfanyl)benzonitrile: Similar structure but lacks the phenyl group.
2-Chloro-5-(methylsulfanyl)benzamide: Contains an amide group instead of a nitrile group.
4-Chlorobenzylsulfonyl chloride: Features a sulfonyl chloride group instead of a nitrile group .
Properties
IUPAC Name |
2-chloro-4-(2-methylsulfanylphenyl)benzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClNS/c1-17-14-5-3-2-4-12(14)10-6-7-11(9-16)13(15)8-10/h2-8H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMTFSJOXTVBOKR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C2=CC(=C(C=C2)C#N)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClNS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90742684 |
Source
|
Record name | 3-Chloro-2'-(methylsulfanyl)[1,1'-biphenyl]-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90742684 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1237083-91-8 |
Source
|
Record name | 3-Chloro-2'-(methylsulfanyl)[1,1'-biphenyl]-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90742684 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.